Desoxirribonucleósidos de pirimidina
Pyrimidine 2′-deoxyribonucleosides are a class of nucleoside compounds derived from pyrimidines, specifically cytosine (C), and thymine (T). These molecules play crucial roles in genetic information storage and transmission within cells. The 2′-deoxyribo component indicates that the ribose sugar has been modified to deoxyribose, which is a key characteristic of DNA nucleosides.
Pyrimidine 2′-deoxyribonucleosides are synthesized by coupling pyrimidines with 2′-deoxyribose in various chemical reactions. They serve as building blocks for DNA synthesis and repair processes. These compounds are essential for understanding the molecular mechanisms underlying genetic diseases, cancer progression, and other biological processes.
In pharmaceutical research, these nucleosides are valuable tools in drug development, particularly in antiviral and anticancer therapies. The structure of 2′-deoxyribonucleosides allows them to be incorporated into DNA, potentially disrupting viral replication or inhibiting tumor growth.
Due to their significance, these compounds are extensively studied using analytical techniques such as HPLC and NMR spectroscopy for precise structural characterization and purity assessment.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Thymidine; 3-Ac | 1350282-37-9 | C12H16N2O6 |
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Thymidine; 4-Ph | 92447-15-9 | C16H18N2O5 |
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1-(2-Deoxy-beta-L-threo-pentofuranosyl)-5-fluorouracil | 169527-98-4 | C9H11FN2O5 |
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123881-99-2 | C11H16N2O7 | |
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143325-23-9 | C12H17N3O4 | |
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5-BrdU | 59-14-3 | C9H11BrN2O5 |
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5-Fluoro-2'-deoxycytidine | 10356-76-0 | C9H12FN3O4 |
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5-(2-Fluoroethyl)-2'-deoxyuridine | 108008-61-3 | C11H15FN2O5 |
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3'-O-Benzoylthymidine | 17331-53-2 | C17H18N2O6 |
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Uridine,2'-deoxy-2'-fluoro-5-methyl- | 122799-38-6 | C10H13FN2O5 |
Literatura relevante
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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